Methyl 3-hydroxy-4,5-dimethoxybenzoate Methyl 3-hydroxy-4,5-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 83011-43-2
VCID: VC20873498
InChI: InChI=1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3
SMILES: COC1=CC(=CC(=C1OC)O)C(=O)OC
Molecular Formula: C10H12O5
Molecular Weight: 212.20 g/mol

Methyl 3-hydroxy-4,5-dimethoxybenzoate

CAS No.: 83011-43-2

Cat. No.: VC20873498

Molecular Formula: C10H12O5

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-hydroxy-4,5-dimethoxybenzoate - 83011-43-2

Specification

CAS No. 83011-43-2
Molecular Formula C10H12O5
Molecular Weight 212.20 g/mol
IUPAC Name methyl 3-hydroxy-4,5-dimethoxybenzoate
Standard InChI InChI=1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3
Standard InChI Key LCIFXEQPXQVBGL-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)O)C(=O)OC
Canonical SMILES COC1=CC(=CC(=C1OC)O)C(=O)OC
Appearance Powder

Introduction

Chemical Identity and Structural Characteristics

Methyl 3-hydroxy-4,5-dimethoxybenzoate is an organic compound belonging to the class of benzoate esters. It features a benzoic acid methyl ester core structure with three key functional groups: one hydroxyl group at position 3 and methoxy groups at positions 4 and 5 of the benzene ring. This specific arrangement of functional groups contributes to its biological activity and physical properties.

Identification Parameters

The compound is precisely identified through various chemical identifiers that allow for unambiguous recognition in scientific literature and databases. These identifiers are essential for researchers working with this compound.

Table 1: Chemical Identifiers of Methyl 3-hydroxy-4,5-dimethoxybenzoate

ParameterValue
CAS Number83011-43-2
Molecular FormulaC₁₀H₁₂O₅
Molecular Weight212.20 g/mol
PubChem CID2733956
IUPAC Namemethyl 3-hydroxy-4,5-dimethoxybenzoate
InChIInChI=1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3
InChI KeyLCIFXEQPXQVBGL-UHFFFAOYSA-N
SMILESCOC1=CC(=CC(=C1OC)O)C(=O)OC

The compound is also known by several synonyms in scientific literature, including Methyl 4,5-dimethoxy-3-hydroxybenzoate, Methyl 5-Hydroxyveratrate, and 3,4-Dimethoxy-5-hydroxybenzoic acid methyl ester . These alternative names reflect different naming conventions and structural perspectives.

Physical and Chemical Properties

Methyl 3-hydroxy-4,5-dimethoxybenzoate possesses distinct physical and chemical properties that determine its behavior in various experimental conditions and applications.

Physical State and Appearance

At room temperature, the compound appears as a white to light beige crystalline powder or crystals . This physical form makes it suitable for laboratory handling and formulation in various experimental settings.

Thermodynamic Properties

The thermodynamic properties of Methyl 3-hydroxy-4,5-dimethoxybenzoate provide crucial information for processing, storage, and application development.

Table 2: Physical and Thermodynamic Properties

PropertyValue
AppearanceWhite to light beige crystalline powder or crystals
Melting Point80-84 °C
Boiling Point366.6±37.0 °C at 760 mmHg
Density1.2±0.1 g/cm³
Flash Point144.8±20.0 °C
Vapor Pressure0.0±0.9 mmHg at 25°C
Index of Refraction1.525

Solubility and Partition Properties

Understanding the solubility profile of this compound is essential for formulation development and experimental design. The compound exhibits a LogP value of 1.66 , indicating moderate lipophilicity. This characteristic suggests it has reasonable solubility in organic solvents while maintaining some degree of water solubility.

For laboratory applications, the compound is reported to be highly soluble in DMSO at a concentration of 100 mg/mL (471.25 mM), though this may require ultrasonic treatment to achieve complete dissolution .

Natural Sources and Biological Origin

Methyl 3-hydroxy-4,5-dimethoxybenzoate has been identified as a natural product derived from plant sources, which provides insight into its potential ecological roles and applications.

Botanical Source

The compound is a gallic acid derivative that has been isolated from Myricaria laxiflora . This natural origin suggests potential ecological roles and provides a foundation for ethnobotanical and pharmacognostic investigations.

Research by Wei Tian and colleagues focused on the identification of this compound (also referred to as gallicin) from Myricaria laxiflora, where they investigated its antibiotic and antioxidant activities . This work establishes the compound's presence in natural systems and provides a basis for understanding its biological significance.

Biological Activities and Research Findings

Scientific investigations have revealed several notable biological activities associated with Methyl 3-hydroxy-4,5-dimethoxybenzoate, highlighting its potential in pharmaceutical and biochemical applications.

Antimicrobial Properties

One of the most significant biological activities identified for this compound is its antimicrobial capability. Research findings indicate that Methyl 3-hydroxy-4,5-dimethoxybenzoate shows "obvious antimicrobial activities" . This property suggests potential applications in developing new antimicrobial agents, particularly important in an era of increasing antimicrobial resistance.

Antioxidant Activity

The compound demonstrates considerable antioxidant potential, particularly in the presence of hydrogen peroxide (H₂O₂). Studies have shown that Methyl 3-hydroxy-4,5-dimethoxybenzoate is "fairly active for oxidation resistance in the presence of H₂O₂" . This antioxidant capacity could be valuable in pharmaceutical formulations, food preservation, and other applications where preventing oxidative damage is crucial.

The dual antimicrobial and antioxidant properties make this compound particularly interesting for research in natural product chemistry and pharmaceutical development, as these activities often complement each other in biological systems and therapeutic applications.

Laboratory and Research Applications

Methyl 3-hydroxy-4,5-dimethoxybenzoate has several applications in research settings, particularly in the fields of natural product chemistry, medicinal chemistry, and biochemistry.

Sample Preparation

For research applications, the compound is typically provided as a solution at specific concentrations. For instance, it may be available as a 10mM sample solution in 25 μL aliquots . Researchers working with this compound should consider appropriate solvent selection based on experimental requirements.

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